molecular formula C7H4N2O3S B016928 2(3H)-Benzothiazolone,4-nitro-(9CI) CAS No. 109493-09-6

2(3H)-Benzothiazolone,4-nitro-(9CI)

Cat. No.: B016928
CAS No.: 109493-09-6
M. Wt: 196.19 g/mol
InChI Key: BVWPBZOQMMWEDL-UHFFFAOYSA-N
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Description

4-Nitrobenzo[D]thiazol-2-OL is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 4-position and a hydroxyl group at the 2-position of the benzothiazole ring imparts unique chemical properties to this compound.

Preparation Methods

The synthesis of 4-Nitrobenzo[D]thiazol-2-OL can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in ethanol with a catalytic amount of glacial acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Nitrobenzo[D]thiazol-2-OL undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The hydroxyl group at the 2-position can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

4-Nitrobenzo[D]thiazol-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitrobenzo[D]thiazol-2-OL involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic processes. The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

4-Nitrobenzo[D]thiazol-2-OL can be compared with other benzothiazole derivatives such as:

These comparisons highlight the uniqueness of 4-Nitrobenzo[D]thiazol-2-OL in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

4-nitro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-7-8-6-4(9(11)12)2-1-3-5(6)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWPBZOQMMWEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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